2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate" often involves reactions that can include sulfonation, alkylation, and use of methanesulfonate esters. For example, the use of diethyltin(methoxy)methanesulfonate in reactions to afford three-dimensional self-assemblies indicates the versatility of methanesulfonates in synthesis processes (Shankar et al., 2011).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy. For methanesulfonate compounds, these techniques can reveal detailed information about their structural motifs and the nature of their self-assembly in the solid state. The differences in structural motifs between similar compounds can be significant, indicating a complex interplay between molecular structure and binding modes (Shankar et al., 2011).
Chemical Reactions and Properties
The chemical reactions of methanesulfonate derivatives include sulfonation and selective hydrolysis. These reactions are crucial for modifying the functional groups and enhancing the reactivity of the compound for further chemical transformations. For instance, the sulfonation of methyl phenyl sulfate with concentrated sulfuric acid yields sulfonic acids, demonstrating the reactivity of methanesulfonates in substitution reactions (Wit et al., 2010).
Safety And Hazards
The safety and hazards associated with “2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate” are not explicitly mentioned in the retrieved papers.
Future Directions
The future directions for the use and study of “2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate” are not detailed in the retrieved papers.
Please note that this analysis is based on the information available in the retrieved papers and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDKUUBCBOPAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404395 | |
Record name | 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate | |
CAS RN |
188928-10-1 | |
Record name | 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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